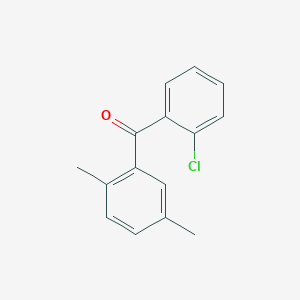
(2-Chlorophenyl)(2,5-dimethylphenyl)methanone
Descripción general
Descripción
“(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is a chemical compound with the CAS Number: 70132-79-5 . It has a molecular weight of 244.72 and its IUPAC name is (2-chlorophenyl) (2,5-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is 1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Photoreleasable Protecting Group for Carboxylic Acids
The compound has been identified as a new photoreleasable protecting group for carboxylic acids. Direct photolysis leads to the efficient formation of the corresponding carboxylic acids, suggesting its utility in organic synthesis and potentially in the development of 'caged' compounds for biochemistry. This photodeprotection process does not require the introduction of a photosensitizer, which simplifies the experimental setup and minimizes potential side reactions (Klan, Zabadal, & Heger, 2000; M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).
Protecting Group for Phosphates and Sulfonic Acids
The compound's derivatives have also been explored as photoremovable protecting groups for phosphates and sulfonic acids. Their photolysis in methanol and benzene results in nearly quantitative release of the corresponding acids. Such high efficiency and the detailed mechanism of action demonstrated through laser flash photolysis underscore the potential of these chromophores in facilitating complex organic syntheses and biochemical applications (P. Klán, A. P. Pelliccioli, Tomáš Pospíšil, & J. Wirz, 2002).
Spectroscopic and Molecular Orbital Calculations
Although not directly related to (2-Chlorophenyl)(2,5-dimethylphenyl)methanone, studies on similar compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, have been conducted to understand their chemical reactivity descriptors, static charge distribution, and potential as intermediates in organic synthesis. These studies involve spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigations and quantum chemical calculations, offering insights into the structural and electronic characteristics of these molecules (Nilavanathi Arasu, P. S. Asirvatham, M. Priya, & B. Revathi, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
(2-chlorophenyl)-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVLZKBPCAPPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(2,5-dimethylphenyl)methanone | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

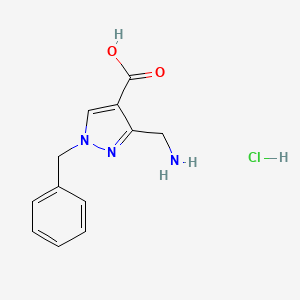
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)
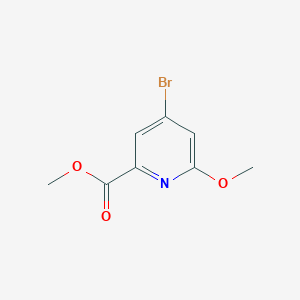

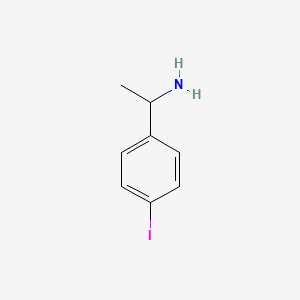
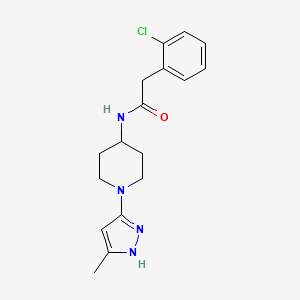
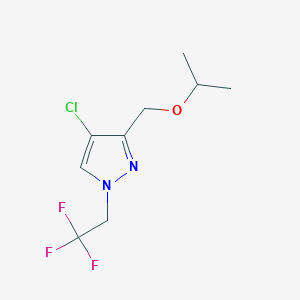

![(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2570591.png)

![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)
![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)
![3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2570600.png)